![molecular formula C22H26N2O5S B2425884 2-((1-(3'-methoxy-[1,1'-biphenyl]-4-carbonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide CAS No. 1796969-92-0](/img/structure/B2425884.png)
2-((1-(3'-methoxy-[1,1'-biphenyl]-4-carbonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-((1-(3’-methoxy-[1,1’-biphenyl]-4-carbonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide” is a complex organic molecule. It contains several functional groups and structural features, including a methoxy group, a biphenyl group, a carbonyl group, a piperidinyl group, a sulfonyl group, and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of several different functional groups. The biphenyl group would likely impart a degree of rigidity to the molecule, while the piperidinyl group could potentially introduce some conformational flexibility .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the methoxy and carbonyl groups could potentially increase the compound’s polarity, affecting its solubility in various solvents .
Wissenschaftliche Forschungsanwendungen
Synthetic Methods and Molecular Docking
- Research has explored the synthesis of related compounds using both conventional and microwave-assisted protocols. These synthetic methods aim to optimize reaction conditions to improve yields and reaction times. For instance, derivatives were synthesized to evaluate their inhibitory potential against enzymes like bovine carbonic anhydrase (bCA-II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). One compound demonstrated significant activity, showcasing the importance of molecular structure in enzyme inhibition. Molecular docking studies further aid in understanding the interaction between these compounds and the target enzymes (Virk et al., 2018).
Pharmacological Evaluation
- The pharmacological properties of related piperidine derivatives have been evaluated, particularly focusing on their analgesic potential. For example, a series of 3-methyl-4-(N-phenyl amido)piperidines showed remarkable analgesic potency, with some compounds exhibiting effects significantly more potent than morphine and fentanyl. This highlights the therapeutic potential of these compounds in pain management, emphasizing the need for further pharmacological investigation to understand their mechanisms of action and potential applications (Lalinde et al., 1990).
Antibacterial Activity
- Derivatives have been synthesized with the aim of exploring their antibacterial potentials. For instance, acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores were evaluated for their antibacterial activities. These studies reveal that certain compounds exhibit moderate inhibitory effects against various bacterial strains, indicating their potential as lead compounds for the development of new antibacterial agents (Iqbal et al., 2017).
Enzymatic Inhibition and Binding Studies
- The effect of N-acyl and N-sulfonyl groups on the anodic methoxylation of piperidine derivatives has been studied, highlighting the impact of molecular modifications on the chemical behavior of these compounds. Such studies contribute to a better understanding of the structure-activity relationships, which is crucial for the design of compounds with improved efficacy and specificity for their biological targets (Golub & Becker, 2015).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[1-[4-(3-methoxyphenyl)benzoyl]piperidin-4-yl]sulfonyl-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5S/c1-23-21(25)15-30(27,28)20-10-12-24(13-11-20)22(26)17-8-6-16(7-9-17)18-4-3-5-19(14-18)29-2/h3-9,14,20H,10-13,15H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXMREILTBJOLIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(3'-methoxy-[1,1'-biphenyl]-4-carbonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.